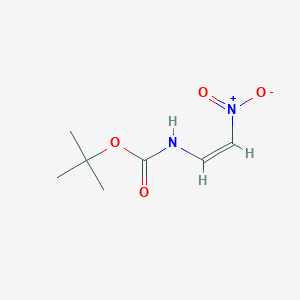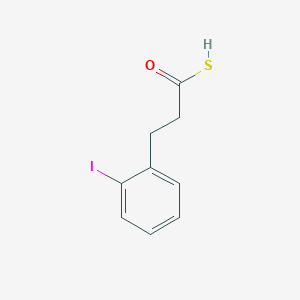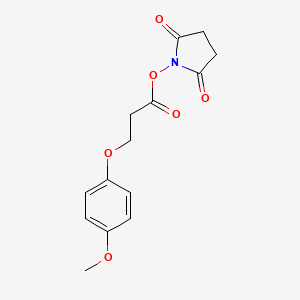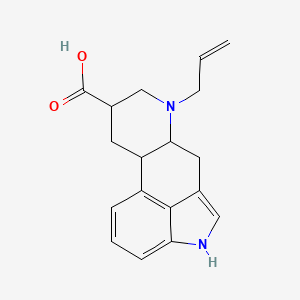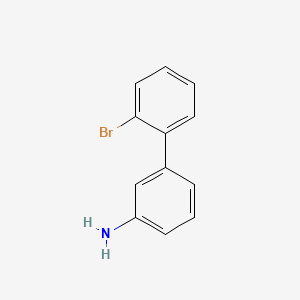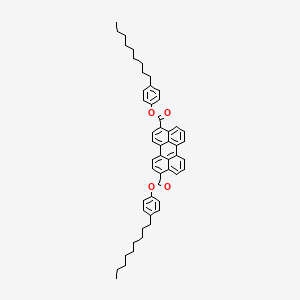
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is a chemical compound that belongs to the family of perylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a perylene core with two 4-nonylphenyl groups attached to the 3 and 10 positions of the dicarboxylate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nonylphenyl) perylene-3,10-dicarboxylate typically involves the reaction of perylene-3,10-dicarboxylic acid with 4-nonylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or xylene. The dehydrating agent, such as thionyl chloride or phosphorus oxychloride, facilitates the formation of the ester linkage between the carboxylic acid and the phenol groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or chromatography to obtain the desired purity and quality.
化学反応の分析
Types of Reactions
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,10-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted perylene derivatives, which can have different optical and electronic properties depending on the introduced functional groups .
科学的研究の応用
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its strong absorption and fluorescence properties.
Biology: Employed in fluorescence microscopy and imaging techniques to label and visualize biological samples.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of bis(4-nonylphenyl) perylene-3,10-dicarboxylate involves its interaction with light and its ability to transfer energy. The compound absorbs light in the visible spectrum, leading to electronic excitation. This excited state can then transfer energy to other molecules or generate reactive oxygen species, which can be harnessed for various applications, such as imaging or photodynamic therapy .
類似化合物との比較
Similar Compounds
Bis(n-octylamino)perylene-3,49,10-bis(dicarboximide): Known for its charge-transfer optical transitions and weak fluorescence.
N,N-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide): Used in organic photovoltaic devices and organic solar cells.
Uniqueness
Bis(4-nonylphenyl) perylene-3,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct optical and electronic properties. The presence of the 4-nonylphenyl groups enhances its solubility and processability, making it suitable for various industrial applications .
特性
CAS番号 |
104989-10-8 |
|---|---|
分子式 |
C52H56O4 |
分子量 |
745.0 g/mol |
IUPAC名 |
bis(4-nonylphenyl) perylene-3,10-dicarboxylate |
InChI |
InChI=1S/C52H56O4/c1-3-5-7-9-11-13-15-19-37-25-29-39(30-26-37)55-51(53)47-35-33-45-46-34-36-48(44-24-18-22-42(50(44)46)41-21-17-23-43(47)49(41)45)52(54)56-40-31-27-38(28-32-40)20-16-14-12-10-8-6-4-2/h17-18,21-36H,3-16,19-20H2,1-2H3 |
InChIキー |
UCGGKCUYHJMMCB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C3C4=CC=C(C5=CC=CC(=C54)C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


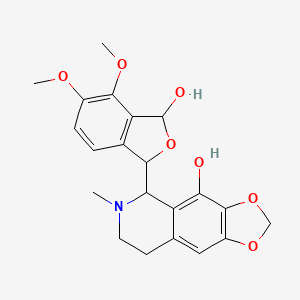
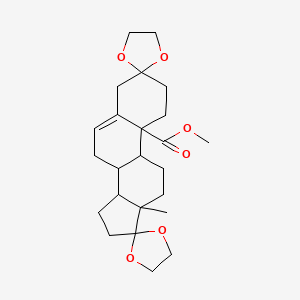
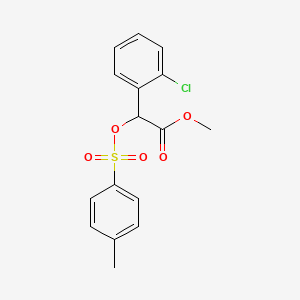
![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
